![molecular formula C8H10S2 B2710570 [4-(Methylsulfanyl)phenyl]methanethiol CAS No. 108499-20-3](/img/structure/B2710570.png)

[4-(Methylsulfanyl)phenyl]methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

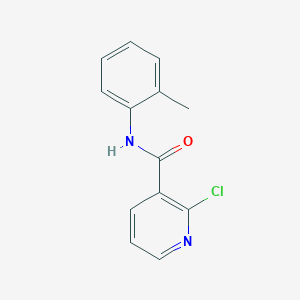

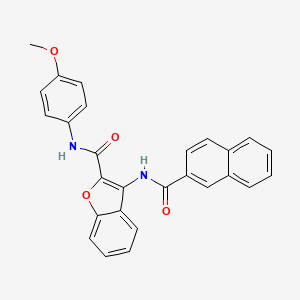

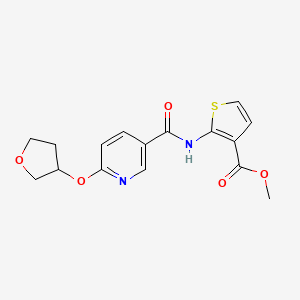

“[4-(Methylsulfanyl)phenyl]methanethiol” is a chemical compound with the CAS Number: 108499-20-3 . It has a molecular weight of 170.3 and its IUPAC name is [4-(methylsulfanyl)phenyl]methanethiol . The compound is in liquid form .

Molecular Structure Analysis

The Inchi Code for [4-(Methylsulfanyl)phenyl]methanethiol is 1S/C8H10S2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 . The Inchi Key is BCKGLINYHWHGFL-UHFFFAOYSA-N . The molecular formula is C8H10S2 .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.12±0.1 g/cm3 . The predicted boiling point is 280.4±23.0 °C . Unfortunately, the melting point and flash point are not available .Scientific Research Applications

Oxidation of Methyl (Methylthio)methyl Sulfoxide

Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide with various agents, producing bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone. They established a method for preparing these compounds via oxidation with potassium permanganate, showcasing the chemical versatility of related sulfur compounds (Ogura, Suzuki, & Tsuchihashi, 1980).

Formation of Methional from Methionine

Wainwright, McMahon, and McDowell (1972) demonstrated that methanethiol forms from methionine and sulphite, catalyzed by iron or manganous ions. They proposed methional as an intermediate, showing the biochemical pathways involving methanethiol derivatives (Wainwright, McMahon, & McDowell, 1972).

Coenzyme M Analogues in Methanobacterium

Gunsalus, Romesser, and Wolfe (1978) synthesized 2-(methylthio)ethanesulfonate analogues, investigating their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research underscores the biological significance of methylthio compounds in microbial methanogenesis (Gunsalus, Romesser, & Wolfe, 1978).

Tracking RNA Populations Using MTS Reagents

Duffy et al. (2015) described a method for labeling and purifying 4-thiouridine-containing RNA using methanethiosulfonate (MTS) reagents. This technique is valuable for studying RNA turnover and transcription in biological systems (Duffy et al., 2015).

Sulfenic Acids in the Gas Phase

Lacombe et al. (1996) studied thermolysis of methyl methanethiosulfinate, revealing insights into the electronic structure and thermal stability of sulfenic acids. This research is significant for understanding the behavior of sulfur-containing compounds under various conditions (Lacombe et al., 1996).

Electrophilic Aromatic Formylation

Betterley et al. (2018) explored the reaction of difluoro(phenylsulfanyl)methane with aromatic compounds, leading to the formation of aromatic aldehydes. This study demonstrates the potential of methylsulfanyl compounds in organic synthesis (Betterley et al., 2018).

Safety and Hazards

properties

IUPAC Name |

(4-methylsulfanylphenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKGLINYHWHGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Methylsulfanyl)phenyl]methanethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)

![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2710500.png)

![3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710506.png)

![2-methoxy-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2710508.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)